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Compound of Interest

Compound Name: 3-(2-Bromoethyl)pyridine

Cat. No.: B050211 Get Quote

A detailed analysis of the spectral shifts and structural changes of 3-(2-Bromoethyl)pyridine
as it undergoes nucleophilic substitution to form azide, cyanide, and alcohol derivatives,

providing researchers with essential data for reaction monitoring and characterization.

This guide presents a comparative spectroscopic analysis of 3-(2-Bromoethyl)pyridine and

three of its common reaction intermediates: 3-(2-azidoethyl)pyridine, 3-(2-cyanoethyl)pyridine,

and 3-(2-hydroxyethyl)pyridine. Understanding the distinct spectral characteristics of these

compounds is crucial for researchers in organic synthesis and drug development for monitoring

reaction progress, identifying intermediates, and confirming final product structures. This report

provides a compilation of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data,

alongside detailed experimental protocols for their synthesis and spectroscopic analysis.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 3-(2-Bromoethyl)pyridine and

its derivatives. These values have been compiled from various sources and represent typical

spectral characteristics.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Compo
und

H-2 (Py) H-4 (Py) H-5 (Py) H-6 (Py)
-CH₂- (α
to Py)

-CH₂- (β
to Py)

Other

3-(2-

Bromoet

hyl)pyridi

ne

~8.50 (d)
~7.70

(dt)

~7.30

(dd)

~8.55

(dd)
~3.20 (t) ~3.65 (t)

3-(2-

Azidoeth

yl)pyridin

e

~8.48 (d)
~7.55

(dt)

~7.25

(dd)

~8.52

(dd)
~3.05 (t) ~3.50 (t)

3-(2-

Cyanoeth

yl)pyridin

e

8.54 (s) 7.65 (d) 7.33 (dd) 8.54 (d) 2.97 (t) 2.78 (t)

3-(2-

Hydroxye

thyl)pyridi

ne

8.44 (d) 7.53 (d) 7.22 (dd) 8.42 (dd) 2.86 (t) 3.88 (t)
~2.5 (s,

1H, OH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Comp
ound

C-2
(Py)

C-3
(Py)

C-4
(Py)

C-5
(Py)

C-6
(Py)

-CH₂-
(α to
Py)

-CH₂-
(β to
Py)

Other

3-(2-

Bromoe

thyl)pyri

dine

~150.0 ~135.5 ~138.0 ~123.5 ~148.0 ~35.0 ~31.0

3-(2-

Azidoet

hyl)pyri

dine

~149.8 ~135.0 ~137.5 ~123.8 ~148.2 ~33.0 ~50.0

3-(2-

Cyanoe

thyl)pyri

dine

150.5 134.8 139.2 123.7 148.6 32.5 18.2
119.5

(CN)

3-(2-

Hydrox

yethyl)p

yridine

149.5 137.2 139.8 123.5 147.8 35.8 60.5

Table 3: FT-IR Spectroscopic Data (cm⁻¹)
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Compound
Pyridine
C=C, C=N
stretch

C-H stretch
(aromatic)

C-H stretch
(aliphatic)

Key
Functional
Group Peak

C-Br stretch

3-(2-

Bromoethyl)p

yridine

~1590, 1480,

1425
~3050 ~2950, 2850 - ~650

3-(2-

Azidoethyl)py

ridine

~1590, 1480,

1425
~3050 ~2950, 2850

~2100 (N₃

stretch)
-

3-(2-

Cyanoethyl)p

yridine

~1590, 1480,

1425
~3050 ~2950, 2850

~2245 (C≡N

stretch)
-

3-(2-

Hydroxyethyl)

pyridine

~1590, 1480,

1425
~3050 ~2950, 2850

~3350 (O-H

stretch,

broad)

-

Table 4: Mass Spectrometry Data (m/z)

Compound
Molecular
Formula

Molecular
Weight

[M]⁺
Key Fragment
Ions

3-(2-

Bromoethyl)pyrid

ine

C₇H₈BrN 186.05 185/187
106 ([M-Br]⁺),

92, 78

3-(2-

Azidoethyl)pyridi

ne

C₇H₈N₄ 148.17 148
120 ([M-N₂]⁺),

106, 92, 78

3-(2-

Cyanoethyl)pyridi

ne

C₈H₈N₂ 132.16 132 105, 92, 78

3-(2-

Hydroxyethyl)pyri

dine

C₇H₉NO 123.15 123 106, 93, 78
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Reaction Pathway and Experimental Workflow
The transformation of 3-(2-Bromoethyl)pyridine into its derivatives follows a typical

nucleophilic substitution pathway. The diagrams below illustrate the general reaction scheme

and a standard workflow for the spectroscopic analysis of the resulting products.

3-(2-Bromoethyl)pyridine

3-(2-Azidoethyl)pyridine
NaN₃

3-(2-Cyanoethyl)pyridineNaCN

3-(2-Hydroxyethyl)pyridine

H₂O / Base

Click to download full resolution via product page

Caption: Reaction pathway from 3-(2-Bromoethyl)pyridine.
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Synthesis & Purification

Spectroscopic Analysis
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Click to download full resolution via product page

Caption: General experimental workflow.

Experimental Protocols
Synthesis of Reaction Intermediates
1. Synthesis of 3-(2-Azidoethyl)pyridine:

Materials: 3-(2-Bromoethyl)pyridine hydrobromide, sodium azide (NaN₃),

dimethylformamide (DMF), deionized water, diethyl ether.

Procedure: To a solution of 3-(2-Bromoethyl)pyridine hydrobromide (1.0 eq) in DMF, add

sodium azide (1.2 eq). Stir the reaction mixture at room temperature for 24 hours. Monitor
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the reaction progress by thin-layer chromatography (TLC). After completion, pour the

reaction mixture into water and extract with diethyl ether. Wash the combined organic layers

with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to

yield 3-(2-azidoethyl)pyridine.

2. Synthesis of 3-(2-Cyanoethyl)pyridine:

Materials: 3-(2-Bromoethyl)pyridine hydrobromide, sodium cyanide (NaCN), dimethyl

sulfoxide (DMSO), deionized water, ethyl acetate.

Procedure: Dissolve 3-(2-Bromoethyl)pyridine hydrobromide (1.0 eq) in DMSO and add

sodium cyanide (1.2 eq). Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction

by TLC. After cooling to room temperature, add water and extract the product with ethyl

acetate. Wash the organic phase with water and brine, dry over anhydrous magnesium

sulfate, and remove the solvent in vacuo to obtain 3-(2-cyanoethyl)pyridine.

3. Synthesis of 3-(2-Hydroxyethyl)pyridine:

Materials: 3-(2-Bromoethyl)pyridine hydrobromide, sodium hydroxide (NaOH), deionized

water, dichloromethane.

Procedure: Reflux a solution of 3-(2-Bromoethyl)pyridine hydrobromide (1.0 eq) in 1 M

aqueous sodium hydroxide for 4 hours. Monitor the reaction by TLC. After cooling, neutralize

the reaction mixture with dilute HCl and extract with dichloromethane. Dry the combined

organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to

afford 3-(2-hydroxyethyl)pyridine.

Spectroscopic Analysis Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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¹H NMR Acquisition: Acquire spectra using a standard pulse program. Typical parameters

include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program. Typical

parameters include a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction,

and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane

(TMS) as an internal standard.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

Instrumentation: An FT-IR spectrometer equipped with a universal ATR accessory.

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the

ATR crystal.

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio.

Data Analysis: Identify characteristic absorption bands and compare them to known literature

values.

3. Mass Spectrometry (MS):

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction: Introduce the sample via direct infusion or through a gas

chromatograph (GC-MS).

Data Acquisition: Acquire the mass spectrum in the m/z range of 50-500.

Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to

confirm the structure of the compound.
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Available at: [https://www.benchchem.com/product/b050211#spectroscopic-comparison-of-3-
2-bromoethyl-pyridine-and-its-reaction-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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